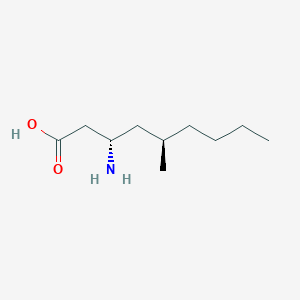![molecular formula C15H24N2O3 B12009261 1-Methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol CAS No. 6622-70-4](/img/structure/B12009261.png)
1-Methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a piperazine ring
Preparation Methods
The synthesis of 1-Methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-methoxyphenyl)piperazine with an appropriate epoxide, such as glycidol, under basic conditions. The reaction typically proceeds via nucleophilic attack of the piperazine nitrogen on the epoxide, followed by ring-opening to yield the desired product.
Reaction Conditions:
Reagents: 1-(2-methoxyphenyl)piperazine, glycidol
Solvent: Acetonitrile
Catalyst: Ytterbium triflate (Yb(OTf)3)
Temperature: Room temperature
Yield: Approximately 45%
Industrial production methods may involve optimization of the reaction conditions to improve yield and scalability. This can include the use of different solvents, catalysts, and purification techniques.
Chemical Reactions Analysis
1-Methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Major Products:
- Oxidation: Ketones, carboxylic acids
- Reduction: Alcohols, amines
- Substitution: Various substituted derivatives
Scientific Research Applications
1-Methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Pharmacology: The compound is studied for its potential as a receptor ligand, particularly for serotonin and dopamine receptors.
Biological Studies: It is used in research to understand the interaction of piperazine derivatives with biological targets.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This can result in various pharmacological effects, including changes in neurotransmitter release and receptor signaling pathways .
Comparison with Similar Compounds
1-Methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol can be compared with other piperazine derivatives, such as:
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(naphthalen-1-yloxy)propan-2-ol: This compound has a similar piperazine core but differs in the presence of a naphthalen-1-yloxy group instead of a methoxy group.
Properties
CAS No. |
6622-70-4 |
|---|---|
Molecular Formula |
C15H24N2O3 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
1-methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C15H24N2O3/c1-19-12-13(18)11-16-7-9-17(10-8-16)14-5-3-4-6-15(14)20-2/h3-6,13,18H,7-12H2,1-2H3 |
InChI Key |
DNURDYLUCLMRHU-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CN1CCN(CC1)C2=CC=CC=C2OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-allyl-6-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12009185.png)

![2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(2-phenylethyl)acetamide](/img/structure/B12009190.png)

![3-bromo-N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12009195.png)

![2-[2-(Methylsulfanyl)ethyl]pyridine](/img/structure/B12009205.png)

![2-Butyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12009217.png)

![(4E)-1-[2-(diethylamino)ethyl]-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B12009232.png)


![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009244.png)
